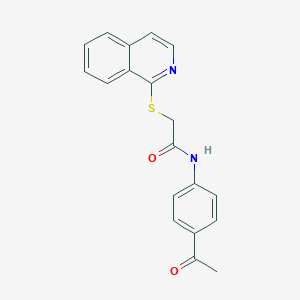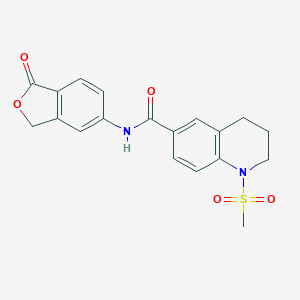
2-(2-methylphenyl)-N-prop-2-enylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methylphenyl)-N-prop-2-enylacetamide is an organic compound with a complex structure that includes a phenyl ring substituted with a methyl group and an acetamide group attached to an allyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenyl)-N-prop-2-enylacetamide typically involves the reaction of 2-methylphenylacetic acid with prop-2-en-1-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenyl)-N-prop-2-enylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(2-methylphenyl)-N-prop-2-enylacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-methylphenyl)-N-prop-2-enylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inflammatory and microbial pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methylphenyl)-N-(prop-2-en-1-yl)amine
- 2-(2-methylphenyl)-N-(prop-2-en-1-yl)ethanamide
- 2-(2-methylphenyl)-N-(prop-2-en-1-yl)propanamide
Uniqueness
2-(2-methylphenyl)-N-prop-2-enylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenyl ring, methyl group, and acetamide moiety makes it a versatile compound with diverse applications.
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
2-(2-methylphenyl)-N-prop-2-enylacetamide |
InChI |
InChI=1S/C12H15NO/c1-3-8-13-12(14)9-11-7-5-4-6-10(11)2/h3-7H,1,8-9H2,2H3,(H,13,14) |
InChI Key |
UDLXZHBQFOOVOT-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC(=O)NCC=C |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-benzimidazol-2-yl}ethanone](/img/structure/B263255.png)
![2-{[4-(1,3-benzodioxol-5-yl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclopropylacetamide](/img/structure/B263258.png)
![7-{[(7-CHLOROQUINOLIN-4-YL)SULFANYL]METHYL}-4,5,6-TRIETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE](/img/structure/B263259.png)

![1-({[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)isoquinoline](/img/structure/B263265.png)
![N-(1,3-benzodioxol-5-yl)-2-[(3-oxo-3,4-dihydroquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B263268.png)
![N-[3-(1,3-dioxan-2-yl)phenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B263270.png)
![3,4,5-trimethoxy-N-[3-methoxy-4-(propan-2-yloxy)phenyl]benzamide](/img/structure/B263271.png)
![N-[3-(1,2-oxazol-3-ylmethoxy)phenyl]acetamide](/img/structure/B263272.png)
![benzyl N-[4-(pyridine-4-carbonyl)phenyl]carbamate](/img/structure/B263274.png)


